1-methyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one
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Overview
Description
1-methyl-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(1H)-one is a heterocyclic compound that features a spiro linkage between an indazole and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an indazole derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
1-methyl-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
6-methyl-1H-indazole: Shares the indazole core but lacks the spiro linkage.
4,5,6,7-tetrahydro-2H-indazole: Similar structure but with different substituents and ring saturation.
Uniqueness
1-methyl-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(1H)-one is unique due to its spiro linkage, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological activities.
Properties
Molecular Formula |
C12H17N3O |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-methylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one |
InChI |
InChI=1S/C12H17N3O/c1-15-11-9(8-14-15)6-12(7-10(11)16)2-4-13-5-3-12/h8,13H,2-7H2,1H3 |
InChI Key |
YBYFCARUXGYHBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CC3(CCNCC3)CC2=O)C=N1 |
Origin of Product |
United States |
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